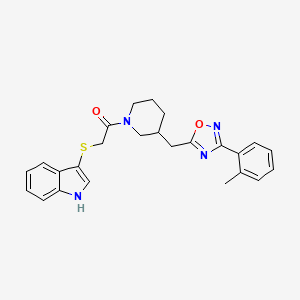

![molecular formula C17H19N5O2 B2916253 2-(1H-benzo[d]imidazol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide CAS No. 1797638-66-4](/img/structure/B2916253.png)

2-(1H-benzo[d]imidazol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

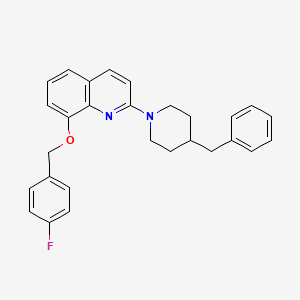

The compound contains several structural components including a benzimidazole, a pyrazole, and a tetrahydropyran ring. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of biological and industrial applications . Pyrazoles are another class of organic compounds with a five-membered ring, which have been used in the development of various drugs . Tetrahydropyran is a saturated six-membered ring containing an oxygen atom, often found in natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzimidazole and pyrazole rings are aromatic, contributing to the stability of the molecule . The tetrahydropyran ring is a saturated ring, which could contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For instance, the benzimidazole and pyrazole rings might undergo electrophilic substitution reactions .Scientific Research Applications

Coordination Complexes and Supramolecular Chemistry

Research by Chkirate et al. (2019) showcases the synthesis and characterization of novel coordination complexes derived from pyrazole-acetamide derivatives. These complexes exhibit significant antioxidant activity, suggesting potential applications in the development of new antioxidant agents. The study's findings on the effect of hydrogen bonding on self-assembly processes in these complexes contribute valuable insights into supramolecular chemistry and materials science (Chkirate et al., 2019).

Antimicrobial and Anticonvulsant Activities

Tarikogullari et al. (2010) synthesized a series of alkanamide derivatives, including compounds with structural similarities to the specified chemical, and evaluated their anticonvulsant activity. This research underscores the potential of such compounds in developing new treatments for convulsive disorders. Additionally, their structural framework may inspire the design of novel antimicrobial agents, considering the diverse biological activities of benzimidazole derivatives (Tarikogullari et al., 2010).

Insecticidal Assessment

A study by Fadda et al. (2017) utilized a related 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide derivative as a precursor for synthesizing various heterocycles to assess their insecticidal activity against Spodoptera littoralis. This research highlights the potential application of such compounds in agricultural chemistry, offering a foundation for developing novel insecticidal agents (Fadda et al., 2017).

Antioxidant and Antitumor Evaluation

The antioxidant and antitumor activities of certain benzimidazole derivatives, including those structurally related to the compound , were explored by Hamama et al. (2013). These derivatives demonstrated promising results in cytotoxicity assays, suggesting their potential in medicinal chemistry for developing new therapeutic agents with antioxidant and anticancer properties (Hamama et al., 2013).

Advanced Materials and Green Chemistry

An innovative approach to synthesizing benzimidazoimidazoles via oxidative aminocarbonylation was presented by Veltri et al. (2018). This method highlights the versatility of benzimidazole derivatives in synthesizing functional materials and contributes to the field of green chemistry by employing catalytic systems for efficient synthesis processes (Veltri et al., 2018).

Future Directions

properties

IUPAC Name |

2-(benzimidazol-1-yl)-N-[1-(oxan-4-yl)pyrazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c23-17(11-21-12-18-15-3-1-2-4-16(15)21)20-13-9-19-22(10-13)14-5-7-24-8-6-14/h1-4,9-10,12,14H,5-8,11H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWYJADCGLJMAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)NC(=O)CN3C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2916175.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2916177.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-ethoxybenzamide](/img/structure/B2916179.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanamine](/img/structure/B2916188.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2916193.png)